![molecular formula C28H38O6 B14441173 (1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one CAS No. 75005-65-1](/img/structure/B14441173.png)
(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a highly intricate ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its octacyclic structure and the introduction of hydroxyl and methyl groups at specific positions. The synthetic route typically starts with simpler precursors that undergo a series of cyclization, oxidation, and reduction reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as flow chemistry and continuous synthesis to ensure high yield and purity. These methods allow for better control over reaction conditions and scalability, making the production process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the double bond.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other complex organic molecules with multiple chiral centers and intricate ring systems. Examples include:
Steroids: Compounds with a similar polycyclic structure.
Terpenes: Organic compounds with multiple rings and chiral centers.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties. This makes it a valuable subject of study for understanding complex molecular interactions and developing new applications.
Propiedades
Número CAS |
75005-65-1 |
|---|---|
Fórmula molecular |
C28H38O6 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-13-17-12-25(3)27(5,34-25)23(32-17)31-16-11-15-19-14(8-10-24(15,2)20(13)16)26(4)18(29)7-6-9-28(26,30)22-21(19)33-22/h6-7,13-17,19-23,30H,8-12H2,1-5H3/t13-,14+,15+,16+,17-,19-,20+,21-,22-,23+,24+,25+,26+,27-,28+/m1/s1 |
Clave InChI |
VSIKUEYYWYOECW-JKWOIBRDSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C[C@]3([C@](O3)([C@H](O2)O[C@@H]4[C@H]1[C@]5(CC[C@H]6[C@H]([C@@H]5C4)[C@@H]7[C@@H](O7)[C@@]8([C@@]6(C(=O)C=CC8)C)O)C)C)C |
SMILES canónico |
CC1C2CC3(C(O3)(C(O2)OC4C1C5(CCC6C(C5C4)C7C(O7)C8(C6(C(=O)C=CC8)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


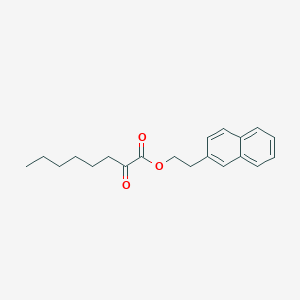

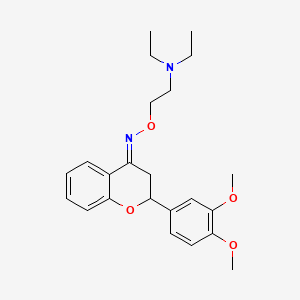
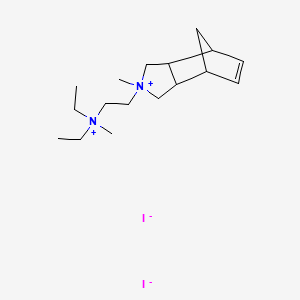
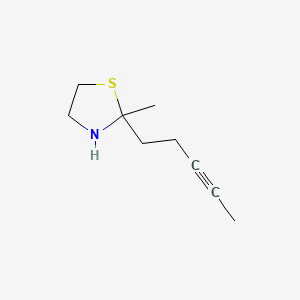

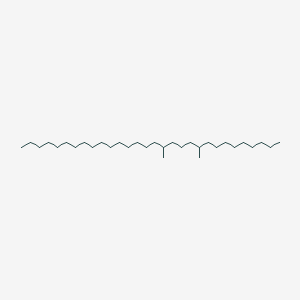

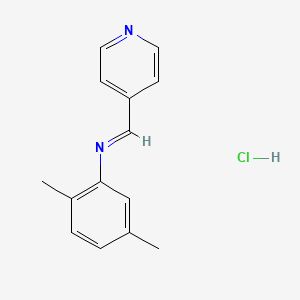
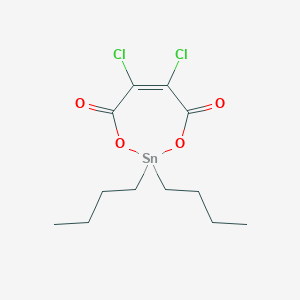
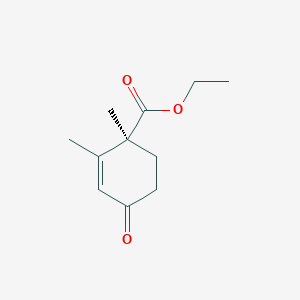
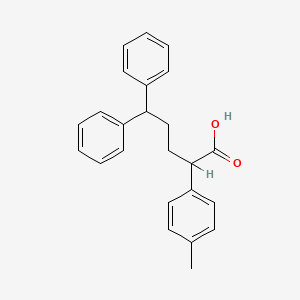
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
